molecular formula C7H16N2O2S B13221026 N-Methyl-1-(piperidin-4-yl)methanesulfonamide

N-Methyl-1-(piperidin-4-yl)methanesulfonamide

Cat. No.: B13221026
M. Wt: 192.28 g/mol
InChI Key: DIRJCMXOIKLPLW-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a methanesulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(piperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide
  • N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride
  • n-piperidin-4-yl-methanesulfonamide

Uniqueness

N-Methyl-1-(piperidin-4-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-methyl-1-piperidin-4-ylmethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3

InChI Key

DIRJCMXOIKLPLW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCNCC1

Origin of Product

United States

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